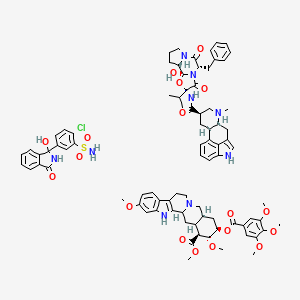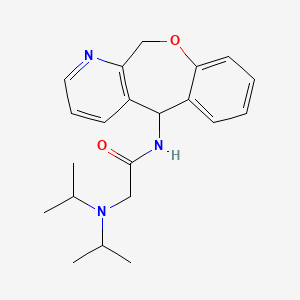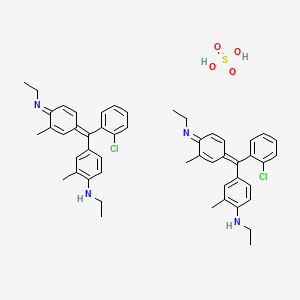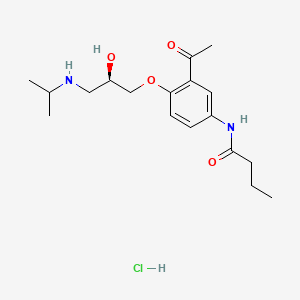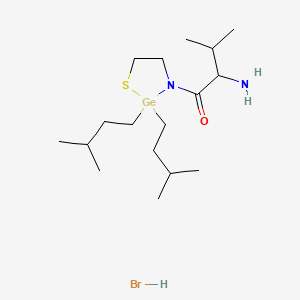
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazagermolidine ring substituted with valyl and bis(3-methylbutyl) groups, and a hydrobromide salt form. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazagermolidine Ring: This can be achieved through the reaction of a suitable germanium precursor with a thioamide under controlled conditions.
Substitution with Valyl and Bis(3-methylbutyl) Groups:
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to obtain the hydrobromide salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(3-methylbutyl)-3-glycyl-1,3,2-thiazagermolidine hydrobromide
- 2,2-Bis(3-methylbutyl)-3-alanyl-1,3,2-thiazagermolidine hydrobromide
Uniqueness
2,2-Bis(3-methylbutyl)-3-valyl-1,3,2-thiazagermolidine hydrobromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
| 120626-95-1 | |
Molecular Formula |
C17H37BrGeN2OS |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]-3-methylbutan-1-one;hydrobromide |
InChI |
InChI=1S/C17H36GeN2OS.BrH/c1-13(2)7-9-18(10-8-14(3)4)20(11-12-22-18)17(21)16(19)15(5)6;/h13-16H,7-12,19H2,1-6H3;1H |
InChI Key |
IDFJFIVHTVSGKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge]1(N(CCS1)C(=O)C(C(C)C)N)CCC(C)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)
